quinolin-3-ylmethyl 1-((3-bromo-4,5-dihydroisoxazol-5-yl)-methylamino)-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-ylcarbamate
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Overview
Description
Dihydroisoxazole derivative 2 is a member of the isoxazole family, which consists of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and significant therapeutic potential . Dihydroisoxazole derivatives have been extensively studied due to their unique chemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydroisoxazole derivatives typically involves the reaction of α,α-dicyanoolefins with hydroxylamine under mild and environmentally benign conditions . This reaction yields dihydroisoxazoles in excellent yields and can be easily isolated by filtration . Another common method involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkenes or alkynes . This reaction is regioselective and provides a straightforward route to the desired compounds .
Industrial Production Methods: Industrial production of dihydroisoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are not only cost-effective but also align with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions: Dihydroisoxazole derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the chemical structure and enhancing the biological activity of the compounds .
Common Reagents and Conditions: Common reagents used in the reactions of dihydroisoxazole derivatives include hydroxylamine, nitrile oxides, and α,α-dicyanoolefins . The reactions are typically carried out under mild conditions, making them suitable for large-scale production .
Major Products Formed: The major products formed from the reactions of dihydroisoxazole derivatives include functionalized heterocyclic compounds and acyclic functionalized compounds . These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Dihydroisoxazole derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules . In biology, these compounds exhibit antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . In medicine, dihydroisoxazole derivatives are explored for their potential as therapeutic agents for various diseases . Additionally, these compounds have applications in the industry, particularly in the development of new materials and agrochemicals .
Mechanism of Action
The mechanism of action of dihydroisoxazole derivatives involves their interaction with specific molecular targets and pathways . These compounds can inhibit the activity of enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact mechanism of action depends on the specific structure of the dihydroisoxazole derivative and its target .
Comparison with Similar Compounds
Dihydroisoxazole derivatives are unique due to their distinct chemical structure and diverse biological activities . Similar compounds include isoxazole, thiadiazole, oxadiazole, and isothiazole derivatives . While these compounds share some similarities in their chemical properties and biological activities, dihydroisoxazole derivatives stand out due to their specific applications and unique chemical reactivity .
Conclusion
Dihydroisoxazole derivative 2 is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and diverse biological activities make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C26H23BrFN5O4 |
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Molecular Weight |
568.4 g/mol |
IUPAC Name |
quinolin-3-ylmethyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C26H23BrFN5O4/c27-24-10-19(37-33-24)13-31-25(34)23(8-17-12-30-22-6-5-18(28)9-20(17)22)32-26(35)36-14-15-7-16-3-1-2-4-21(16)29-11-15/h1-7,9,11-12,19,23,30H,8,10,13-14H2,(H,31,34)(H,32,35) |
InChI Key |
SUDBOOMQYSPULE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1Br)CNC(=O)C(CC2=CNC3=C2C=C(C=C3)F)NC(=O)OCC4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
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